molecular formula C16H15BrO4 B1458143 Methyl 3-(benzyloxy)-4-bromo-5-methoxybenzoate CAS No. 1562340-46-8

Methyl 3-(benzyloxy)-4-bromo-5-methoxybenzoate

Cat. No. B1458143
M. Wt: 351.19 g/mol
InChI Key: BYYVXSILTNDSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(benzyloxy)-4-bromo-5-methoxybenzoate” is a complex organic compound. It likely contains a benzene ring due to the presence of the term “benzyloxy”, which typically refers to a benzene ring with an oxygen and a methyl group attached . The “methoxy” and “bromo” groups are also attached to the benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound aren’t available, it might be synthesized through a series of reactions involving benzylic oxidations and reductions . Additionally, it could potentially be synthesized through Suzuki–Miyaura coupling, a widely-used carbon-carbon bond-forming reaction .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, benzylic compounds are known to be susceptible to free radical reactions . It might also participate in Suzuki–Miyaura coupling reactions .

properties

IUPAC Name

methyl 4-bromo-3-methoxy-5-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO4/c1-19-13-8-12(16(18)20-2)9-14(15(13)17)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYVXSILTNDSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)OC)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(benzyloxy)-4-bromo-5-methoxybenzoate

Synthesis routes and methods

Procedure details

To a mixture of methyl 3-(benzyloxy)-4-bromo-5-hydroxybenzoate (3.69 g, 10.94 mmol) and potassium carbonate (3.03 g, 21.98 mmol) in DMF (27 mL) was added methyl iodide (0.753 mL, 12.04 mmol). The mixture was stirred overnight after which time it was diluted with water and extracted with ethyl acetate (4×). The combined extracts were washed with water (8×), brine, dried over magnesium sulfate and concentrated to provide methyl 3-(benzyloxy)-4-bromo-5-methoxybenzoate as a white solid (3.72 g). MS (M+1)=351.1; 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.31-7.59 (m, 7H), 5.24 (s, 2H), 3.99 (s, 3H), 3.95 (s, 3H).
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
0.753 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 3-(benzyloxy)-4-bromo-5-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(benzyloxy)-4-bromo-5-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(benzyloxy)-4-bromo-5-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(benzyloxy)-4-bromo-5-methoxybenzoate
Reactant of Route 5
Methyl 3-(benzyloxy)-4-bromo-5-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(benzyloxy)-4-bromo-5-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.